molecular formula C20H20FN5OS B2947732 4-[4-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperazin-1-yl]-5-fluoro-6-phenylpyrimidine CAS No. 2380009-47-0

4-[4-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperazin-1-yl]-5-fluoro-6-phenylpyrimidine

Cat. No.: B2947732
CAS No.: 2380009-47-0
M. Wt: 397.47
InChI Key: HFVUZBMFJHRKJD-UHFFFAOYSA-N
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Description

4-[4-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperazin-1-yl]-5-fluoro-6-phenylpyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a thiazole ring, a piperazine ring, and a pyrimidine ring, making it a unique structure with potential biological and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperazin-1-yl]-5-fluoro-6-phenylpyrimidine involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized by reacting acetylacetone with thiourea under acidic conditions. The resulting thiazole derivative is then coupled with piperazine through a nucleophilic substitution reaction. Finally, the pyrimidine ring is introduced via a condensation reaction with appropriate fluorinated and phenyl-substituted precursors .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry could be employed to scale up the production process while maintaining control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

4-[4-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperazin-1-yl]-5-fluoro-6-phenylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution of the fluorine atom can introduce various functional groups .

Scientific Research Applications

4-[4-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperazin-1-yl]-5-fluoro-6-phenylpyrimidine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery.

    Medicine: It may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[4-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperazin-1-yl]-5-fluoro-6-phenylpyrimidine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity, while the pyrimidine ring can participate in hydrogen bonding and other interactions. These combined effects can lead to the modulation of various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperazin-1-yl]-5-fluoro-6-phenylpyrimidine is unique due to its combination of three different heterocyclic rings, each contributing to its overall biological and chemical properties. This unique structure allows it to interact with multiple targets and exhibit a broad range of activities .

Properties

IUPAC Name

(2,4-dimethyl-1,3-thiazol-5-yl)-[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN5OS/c1-13-18(28-14(2)24-13)20(27)26-10-8-25(9-11-26)19-16(21)17(22-12-23-19)15-6-4-3-5-7-15/h3-7,12H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFVUZBMFJHRKJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)N2CCN(CC2)C3=NC=NC(=C3F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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